molecular formula C21H24N4O3 B4189179 4-METHOXY-N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE

4-METHOXY-N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE

Cat. No.: B4189179
M. Wt: 380.4 g/mol
InChI Key: HIDGYJNUODLCBQ-UHFFFAOYSA-N
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Description

4-METHOXY-N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE is an organic compound with a complex structure, featuring a benzimidazole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the propionylamino group: This step involves the reaction of the benzimidazole intermediate with propionyl chloride in the presence of a base such as triethylamine.

    Final coupling: The final step involves coupling the substituted benzimidazole with 4-methoxybenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nitric acid, halogens, acidic or basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-METHOXY-N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interaction of benzimidazole derivatives with biological macromolecules.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. The propionylamino and methoxy groups can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-2-methylbenzenamine: Similar in structure but lacks the benzimidazole core.

    N-methoxy-N-[1-methyl-2-(2,4,6-trichlorophenyl)-ethyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide: Similar in having multiple functional groups but differs in the core structure.

Uniqueness

4-METHOXY-N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE is unique due to its specific combination of functional groups and the benzimidazole core, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-methoxy-N-[1-methyl-2-[2-(propanoylamino)ethyl]benzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-4-20(26)22-12-11-19-24-17-13-15(7-10-18(17)25(19)2)23-21(27)14-5-8-16(28-3)9-6-14/h5-10,13H,4,11-12H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDGYJNUODLCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1=NC2=C(N1C)C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-METHOXY-N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE
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4-METHOXY-N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE
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4-METHOXY-N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE
Reactant of Route 4
4-METHOXY-N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE
Reactant of Route 5
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4-METHOXY-N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE
Reactant of Route 6
4-METHOXY-N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE

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